2-Adamantylzinc bromide

Übersicht

Beschreibung

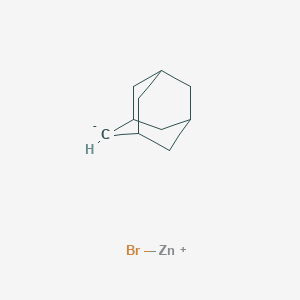

2-Adamantylzinc bromide is an organozinc compound with the molecular formula C10H15BrZn. It is a derivative of adamantane, a highly stable hydrocarbon with a diamond-like structure. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Adamantylzinc bromide can be synthesized through the reaction of 2-bromoadamantane with activated zinc in the presence of tetrahydrofuran (THF). The reaction typically requires refluxing for several days to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Rieke zinc, a highly reactive form of zinc, is common to facilitate the reaction. The process involves careful control of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Synthetic Route

The synthesis of 2-adamantylzinc bromide can be summarized as follows:

-

Reactants : The primary reactants are 2-bromoadamantane (2-AdBr) and Rieke zinc.

-

Conditions : The reaction is performed under reflux conditions in tetrahydrofuran (THF) for several days.

-

Yield : The process results in a reliable yield of the desired organozinc compound.

Transmetallation Reactions

This compound has been shown to participate in transmetallation reactions, particularly with trialkyl- or triarylphosphine gold(I) chloride. This reaction produces complexes such as , where can be phenyl or cyclohexyl .

Formation of Other Organometallic Compounds

The reactivity of this compound extends to the formation of other organometallic complexes:

-

With Mercury : The reaction with mercury(II) chloride yields bis(2-adamantyl)mercury.

-

With Platinum : Spectroscopic evidence supports the formation of 2-adamantyl platinum complexes from platinum(II) chloride and 2-adamantylmagnesium bromide .

Stability and Limitations

While this compound is relatively stable, it does not easily transfer the 2-adamantyl group onto early transition metals, necessitating alternative synthetic strategies for those complexes .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the various complexes formed from this compound. For instance, the formation of dinuclear complexes from its reaction with bidentate ligands can be monitored using NMR spectroscopy .

X-ray Crystallography

X-ray crystallography provides structural insights into the coordination environment around zinc in these complexes, revealing bond lengths and angles that are critical for understanding their reactivity .

Selected Bond Lengths and Angles in Complexes

| Complex | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| Bis(2-adamantyl)mercury | Hg-C: ~1.99 | - |

| Dinuclear Zinc Complex | Zn-Br: ~2.53 | Zn-Br-Zn: ~81.5 |

| Zn-C: ~1.99 | C-Zn-P: ~133.6 |

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Reagent in Organic Synthesis

2-Adamantylzinc bromide is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a nucleophile in cross-coupling reactions, which are essential for constructing complex organic molecules.

- Cross-Coupling Reactions : This compound facilitates the coupling of aryl and vinyl halides with various electrophiles, enabling the synthesis of diverse organic compounds. Its application is particularly noted in Suzuki and Negishi coupling reactions, where it effectively couples with aryl halides to form biaryl compounds.

- Synthesis of Adamantane Derivatives : The compound is instrumental in synthesizing previously inaccessible derivatives of adamantane, which are valuable in pharmaceuticals and materials science. For instance, it can be used to create higher polymantanes through the reaction with various electrophiles .

Material Science

Development of Advanced Materials

The unique structural characteristics of adamantane derivatives make them suitable for developing advanced materials, including polymers and nanomaterials.

- Polymer Chemistry : this compound can be utilized in the synthesis of functionalized polymers. The incorporation of adamantane units into polymer chains can enhance their mechanical properties and thermal stability, making them suitable for high-performance applications.

- Nanomaterials : Research indicates that adamantane derivatives can be used to create nanostructured materials with unique optical and electronic properties. These materials have potential applications in nanotechnology and electronics .

Biochemistry

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications due to its ability to modify biological molecules.

- Drug Development : The compound's reactivity allows for the modification of drug molecules, potentially enhancing their efficacy and selectivity. Its use in synthesizing bioactive compounds is particularly noteworthy, as it can lead to the development of new pharmaceuticals targeting specific biological pathways.

- Cellular Studies : this compound has been investigated for its role in cellular studies, particularly in gene therapy and cellular transfection processes. It aids in the delivery of nucleic acids into cells, enhancing gene expression studies .

Wirkmechanismus

The mechanism of action of 2-adamantylzinc bromide involves the transfer of the adamantyl group to another molecule through a transmetallation process. This reaction is facilitated by the presence of a suitable metal catalyst or reagent, which helps in the formation of new carbon-metal bonds .

Vergleich Mit ähnlichen Verbindungen

1-Adamantylzinc Bromide: Similar in structure but differs in the position of the zinc atom.

2-Propylzinc Bromide: Another organozinc compound used in similar types of reactions.

Uniqueness: 2-Adamantylzinc bromide is unique due to its highly stable adamantyl group, which imparts significant stability to the compound. This stability makes it particularly useful in reactions that require robust intermediates .

Eigenschaften

IUPAC Name |

adamantan-2-ide;bromozinc(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVCFEOZGIQMNI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399882 | |

| Record name | 2-Adamantylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171860-65-4 | |

| Record name | 2-Adamantylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 2-Adamantylzinc bromide as a starting material for synthesizing 2-adamantyl metal complexes?

A1: this compound serves as an effective precursor to access 2-adamantyl anion equivalents. [] This is significant because it allows for the synthesis of various 2-adamantyl metal complexes, which were previously challenging to obtain. The research demonstrates this by successfully synthesizing the first examples of unsupported 2-adamantyl complexes of mercury, gold, and bismuth using this compound as a starting material. []

Q2: How is the structure of this compound confirmed?

A2: While the provided research does not directly characterize this compound, it utilizes this compound to synthesize and structurally characterize its 2,2'-bipyridine adduct, 2-Ad2Zn(bipy). [] This indirect characterization provides evidence for the existence and reactivity of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.